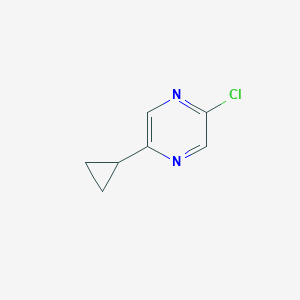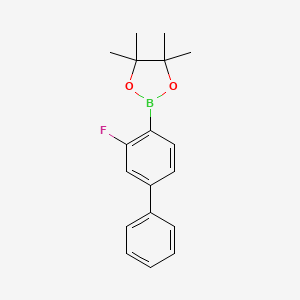
2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is commonly used in organic synthesis and has been found to exhibit promising biological activities.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized through a three-step substitution reaction. Their structures are confirmed using FTIR, NMR spectroscopy, and mass spectrometry, with crystallographic and conformational analyses conducted through X-ray diffraction. These structures are further validated using density functional theory (DFT), demonstrating consistency between DFT-optimized molecular structures and crystal structures determined by X-ray diffraction (Huang et al., 2021).
Molecular Electrostatic Potential and Orbital Analysis
- The molecular electrostatic potential and frontier molecular orbitals of the compounds mentioned above are investigated using DFT. This analysis reveals some physicochemical properties of these compounds, highlighting their potential for various applications (Huang et al., 2021).
Application in Nanoparticle Synthesis
- Complexes of bromo and tetramethyl-dioxaborolane are used to initiate Suzuki-Miyaura chain growth polymerization, resulting in heterodisubstituted polyfluorenes. These polymers form stable nanoparticles in water, exhibiting bright fluorescence emissions, which are crucial for various scientific applications like bioimaging and materials science (Fischer et al., 2013).
Fluorescence Probes for Hydrogen Peroxide Detection
- A series of boronate ester fluorescence probes are synthesized for detecting hydrogen peroxide (H2O2). These probes demonstrate varied fluorescence responses towards H2O2, which is essential for applications in biochemical and medical research (Lampard et al., 2018).
Conjugated Polymers for Material Science
- Polymers containing tetramethyl-dioxaborolane and other compounds are synthesized for use in materials science, specifically in the development of deeply colored polymers. These polymers are applied in fields like LCD technology and potentially in the synthesis of new materials for various technological applications (Welterlich et al., 2012).
Conformation and Vibrational Studies
- Detailed conformational and vibrational studies of compounds containing tetramethyl-dioxaborolane are conducted using DFT and TD-DFT calculations. These studies help understand the molecular behavior and properties of these compounds, which are significant for applications in molecular engineering and design (Wu et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been shown to have anti-inflammatory properties .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit anti-inflammatory activity
Biochemical Pathways
Given the potential anti-inflammatory activity, it’s plausible that the compound could influence pathways related to inflammation .
Propriétés
IUPAC Name |
2-(2-fluoro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)15-11-10-14(12-16(15)20)13-8-6-5-7-9-13/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDVTJCHDGZBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine](/img/structure/B3224957.png)
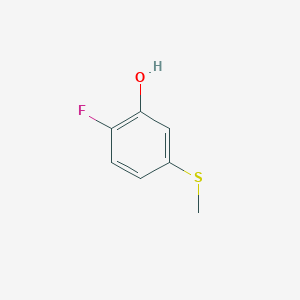
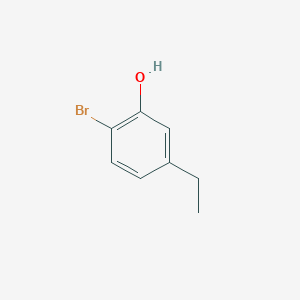
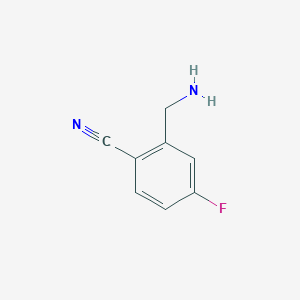


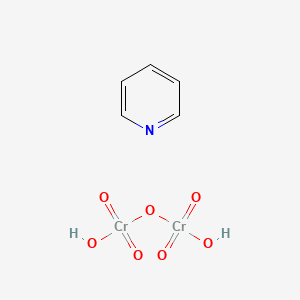
![N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide](/img/structure/B3225016.png)

![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B3225038.png)
![N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3225043.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B3225044.png)
